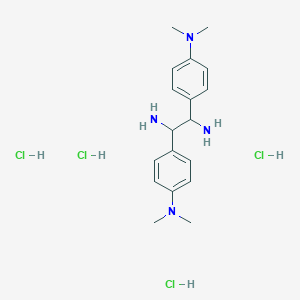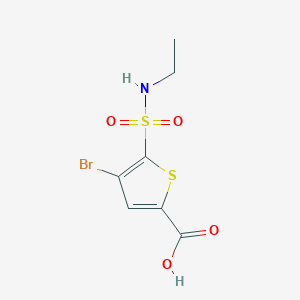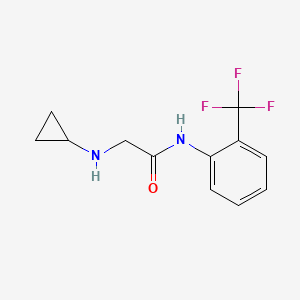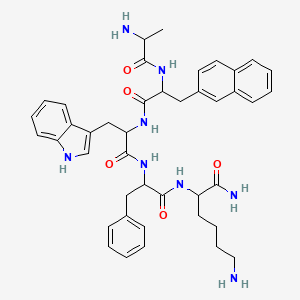
(1S,2S)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable reagent in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with a chiral diamine precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted analogs of the original compound.
Applications De Recherche Scientifique
(1S,2S)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-1,2-Diaminocyclohexane
- (1S,2S)-1,2-Diphenylethylenediamine
- (1S,2S)-1,2-Di-1-naphthylethylenediamine
Uniqueness
(1S,2S)-1,2-Bis(4-dimethylaminophenyl)-1,2-ethanediamine tetrahydrochloride is unique due to its specific structural features, including the presence of dimethylamino groups and its chiral centers. These characteristics make it particularly effective in asymmetric synthesis and catalysis, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-diamine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4.4ClH/c1-21(2)15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22(3)4;;;;/h5-12,17-18H,19-20H2,1-4H3;4*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTIRGWYPJPVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Trp3,Arg5]-Ghrelin (1-5) (human, rat)](/img/structure/B12108502.png)
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)



![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)


![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)

